molecular formula C20H20N6O2S B10884898 1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B10884898
M. Wt: 408.5 g/mol
InChI Key: AGFNFFUFUQIEPD-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a tetrazole ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinyl and tetrazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-BENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE
  • 1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-PROPANONE

Uniqueness

1-[3-(4-METHYLBENZOYL)-1-IMIDAZOLIDINYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C20H20N6O2S/c1-15-7-9-16(10-8-15)19(28)25-12-11-24(14-25)18(27)13-29-20-21-22-23-26(20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3

InChI Key

AGFNFFUFUQIEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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